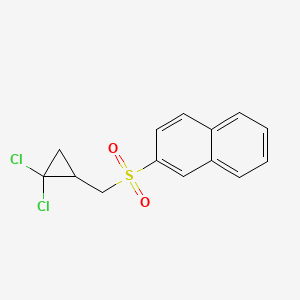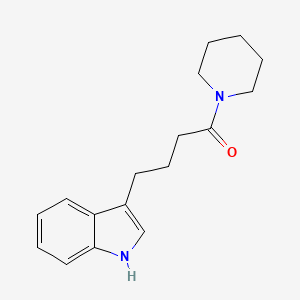
3-chloro-1,5-dimethyl-2-phenyl-1H-pyrazol-2-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2,3-dimethyl-1-phenyl-1??-pyrazol-1-ylium is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2,3-dimethyl-1-phenyl-1??-pyrazol-1-ylium typically involves the reaction of appropriate substituted hydrazines with 1,3-diketones or their equivalents under acidic or basic conditions . The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the formation of the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
5-chloro-2,3-dimethyl-1-phenyl-1??-pyrazol-1-ylium undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove specific substituents or alter the oxidation state of the compound.
Substitution: Commonly involves the replacement of the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrazoles .
Aplicaciones Científicas De Investigación
5-chloro-2,3-dimethyl-1-phenyl-1??-pyrazol-1-ylium has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-chloro-2,3-dimethyl-1-phenyl-1??-pyrazol-1-ylium involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. For instance, it may inhibit certain enzymes or receptors, thereby affecting cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
3,5-dimethyl-1-phenylpyrazole: Lacks the chlorine substituent, leading to different reactivity and applications.
5-chloro-3-methyl-1-phenylpyrazole: Similar structure but with different methyl group positioning.
Uniqueness
The presence of both chlorine and methyl groups in 5-chloro-2,3-dimethyl-1-phenyl-1??-pyrazol-1-ylium imparts unique chemical properties, making it more reactive in certain substitution reactions and potentially more effective in its biological applications .
Propiedades
Fórmula molecular |
C11H12ClN2+ |
|---|---|
Peso molecular |
207.68 g/mol |
Nombre IUPAC |
3-chloro-1,5-dimethyl-2-phenylpyrazol-2-ium |
InChI |
InChI=1S/C11H12ClN2/c1-9-8-11(12)14(13(9)2)10-6-4-3-5-7-10/h3-8H,1-2H3/q+1 |
Clave InChI |
FNBVUUWXWOQUCV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=[N+](N1C)C2=CC=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2R,3S,4S)-2-ethyl-4-[(4-iodophenyl)amino]-3-methyl-3,4-dihydroquinolin-1(2H)-yl]ethanone](/img/structure/B12483084.png)
amino}-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B12483088.png)
![2-methoxy-5-methyl-N-[2-(morpholin-4-yl)-2-oxoethyl]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B12483092.png)
![4-[3-Amino-6-(1,3-benzodioxol-5-yl)thieno[2,3-b]pyridin-2-yl]benzonitrile](/img/structure/B12483100.png)
![5-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylfuran-2-sulfonamide](/img/structure/B12483103.png)
![(5S)-5-methyl-1-oxo-N-phenyl-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxamide](/img/structure/B12483104.png)
![Methyl 5-({3-methoxy-4-[(4-methylbenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12483106.png)


![5-(2-nitrophenyl)-11-propan-2-yl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B12483128.png)
![4-[(Butan-2-ylamino)methyl]benzoic acid](/img/structure/B12483134.png)

![1,3-dimethyl-7-[1-oxo-1-(10H-phenothiazin-10-yl)butan-2-yl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12483144.png)
